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molecular formula C12H11NO3S B8315624 N-hydroxy-5-methoxy-2-(thiophen-2-yl)benzamide

N-hydroxy-5-methoxy-2-(thiophen-2-yl)benzamide

Cat. No. B8315624
M. Wt: 249.29 g/mol
InChI Key: DROLUUPFDHUYGU-UHFFFAOYSA-N
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Patent
US08673911B2

Procedure details

To a stirring solution of methyl 5-methoxy-2-(thiophen-2-yl)benzoate 10 (0.13 g, 0.524 mmol) and a solution of 50% hydroxylamine in water (0.53 mL, 0.524 mmol) in THF (1 mL) and MeOH (1 mL) was added KOH (0.117 g, 2.094 mmol) and the reaction mixture was allowed to stir at room temperature for 3 hours. The reaction mixture was solvent evaporated, diluted with DCM, washed with 5% KHSO4, brine, dried over MgSO4, filtered and solvent evaporated to provide title compound 11 (50 mg, 38% yield) as a white solid after trituration (overnight, DCM). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 10.87 (s, 1H), 9.06 (s, 1H), 7.49 (d, J=1.2 Hz, 1H), 7.45 (dd, J=15.5, 1.2 Hz, 1H), 7.14 (dd, J=3.5, 1.2 Hz, 1H), 7.05 to 7.02 (m, 2H), 6.84 (d, J=2.7 Hz, 1H), 3.78 (s, 3H). LRMS (ESI): (calc.) 249.05 (found) 250.1 (MH)+
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 5-methoxy-2-(thiophen-2-yl)benzoate
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.117 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)=[C:7]([CH:12]=1)[C:8](OC)=[O:9].[NH2:18][OH:19].O.[OH-].[K+]>C1COCC1.C(Cl)Cl.CO>[OH:19][NH:18][C:8](=[O:9])[C:7]1[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[C:13]1[S:14][CH:15]=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
methyl 5-methoxy-2-(thiophen-2-yl)benzoate
Quantity
0.13 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)OC)C1)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
0.53 mL
Type
reactant
Smiles
O
Name
Quantity
0.117 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with DCM
WASH
Type
WASH
Details
washed with 5% KHSO4, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ONC(C1=C(C=CC(=C1)OC)C=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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